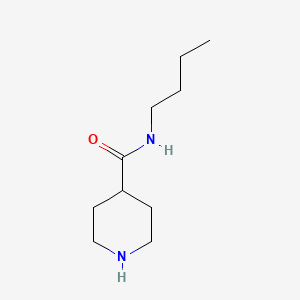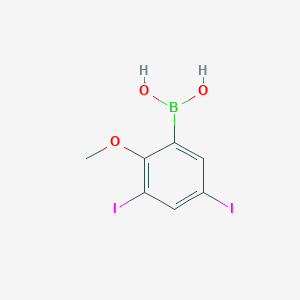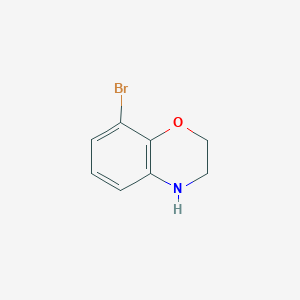
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
Vue d'ensemble
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine (CAS 883554-89-0) is a compound used in organic synthesis. It is also known as tert-Butyl N-(3-aminophenyl)-N-[(tert-butoxy)carbonyl]carbamate . The Boc (tert-butoxycarbonyl) group is commonly used for amine protection due to its stability under various conditions.
Synthesis Analysis
The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine typically involves the reaction of aniline with di-tert-butyldicarbonate (Boc) in the presence of a base. The Boc group is introduced using commercially available Boc anhydride (Boc)₂O under standard basic conditions .Molecular Structure Analysis
The molecular formula of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is C₁₆H₂₄N₂O₄, with a molecular weight of 308.37 g/mol . The Boc group is attached to the amino group of benzene-1,3-diamine.Chemical Reactions Analysis
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine can participate in various reactions, including guanylation of aryl amines catalyzed by lanthanum amides and the preparation of dichloroimidazolidine-4,5-dione by reacting with oxalyl chloride .Applications De Recherche Scientifique
Proteomics Research
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine: is utilized in proteomics research due to its role in peptide synthesis . The compound’s protective groups are instrumental in the synthesis of peptides, which are chains of amino acids that can function as enzymes, hormones, or structural elements in cells.
Dye-Sensitized Solar Cells
This compound serves as a reactant in the preparation of perylene monoimide-based dyes . These dyes are critical components in dye-sensitized solar cells (DSSCs), which are a promising type of thin-film photovoltaic cells, known for their potential to offer cost-effective solar energy conversion.
Covalent Organic Frameworks
It acts as a starting material for synthesizing covalent organic frameworks (COFs) . COFs are highly ordered, porous structures that have potential applications in gas storage, separation technologies, and catalysis. They are also explored as proton exchange membranes for hydrogen fuel cell applications.
Pan-HDAC Inhibitors
The compound is a reactant in the synthesis of bestatin-derived hydroxamic acids . These acids are potent inhibitors of histone deacetylases (HDACs), which play a significant role in epigenetic regulation. HDAC inhibitors are being researched for their therapeutic potential in cancer treatment and other diseases.
Guanylation Reactions
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine: is used as a reagent for the guanylation of aryl amines . Guanylation is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis of N,N′-Diamidocarbenes
The compound is involved in the preparation of dichloroimidazolidine-4,5-dione , which is a key intermediate for the synthesis of N,N′-diamidocarbenes. These carbenes are utilized in the development of novel organometallic complexes with potential applications in catalysis and materials science.
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPWCLUVPDFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592149 | |
| Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine | |
CAS RN |
883554-89-0 | |
| Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)


![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1603279.png)


![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)




